Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
Description
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is a brominated pyrazole derivative with a methyl ester functional group. The compound features a pyrazole ring substituted with a bromine atom at position 4, a methyl group at position 3, and a propanoate ester moiety at position 1 (Figure 1). Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity. The bromine substituent enhances electrophilic reactivity, making the compound a valuable intermediate in cross-coupling reactions and further functionalization. The ester group contributes to solubility in organic solvents and may influence pharmacokinetic properties in bioactive analogs .
Properties
IUPAC Name |
methyl 2-(4-bromo-3-methylpyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5-7(9)4-11(10-5)6(2)8(12)13-3/h4,6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDRULBSMNFNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit enzyme activity, while others may bind to receptors, altering their function .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, including those involved in inflammation, tumor growth, and microbial infections .
Result of Action
Compounds with similar structures have been reported to exhibit a range of effects, such as antimicrobial, anti-inflammatory, and antitumor activities .
Biochemical Analysis
Biochemical Properties
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The interaction of this compound with these enzymes can lead to anti-inflammatory effects. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, this compound can impact cell growth and survival. Furthermore, this compound may alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit enzyme activity by binding to the active site and blocking substrate access. This compound may also modulate gene expression by interacting with DNA or RNA, affecting transcription and translation processes. Additionally, this compound can influence cellular signaling pathways by binding to receptors and altering their activity, leading to downstream effects on cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. The stability of this compound in various experimental settings is crucial for its effectiveness and reliability in research. Long-term exposure to this compound may also result in cumulative effects on cellular function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that pyrazole derivatives exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. It is essential to determine the optimal dosage range for this compound to achieve the desired biological effects while minimizing toxicity. Threshold effects, where a certain dosage is required to elicit a response, should also be considered in these studies. Understanding the dosage effects of this compound is crucial for its safe and effective use in preclinical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Pyrazole derivatives are known to undergo biotransformation in the liver, where they are metabolized by cytochrome P450 enzymes. This process can lead to the formation of metabolites with different biological activities, which may contribute to the overall effects of the compound. The metabolic pathways of this compound should be thoroughly investigated to understand its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Understanding the transport mechanisms of this compound is essential for predicting its distribution and accumulation in different tissues. Additionally, the localization of this compound within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, pyrazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and influence gene expression. The subcellular localization of this compound should be investigated to understand its precise mode of action and potential effects on cellular processes.
Biological Activity
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate, a compound with the molecular formula , has garnered attention in recent research for its potential biological activities. This article compiles findings from various studies, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a bromine atom and a propanoate group. Its structural representation is crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉BrN₂O₂ |
| Molecular Weight | 233.06 g/mol |
| SMILES | CC(C(=O)OC)N1C=C(C=N1)Br |
| InChI Key | OQTCOFRTCLKRKC-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have indicated that compounds bearing the pyrazole moiety exhibit significant antimicrobial properties. For instance, the presence of electron-withdrawing groups, such as bromine, has been linked to enhanced antibacterial activity against various pathogens. The minimal inhibitory concentrations (MIC) of related compounds suggest that modifications to the pyrazole structure can lead to increased efficacy against resistant strains of bacteria .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. This compound may exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. SAR studies indicate that the introduction of halogen atoms at specific positions on the pyrazole ring enhances cytotoxicity. For example, compounds with bromine substitutions have shown promising results in inhibiting tumor growth in vitro .
Case Studies and Research Findings
- Antibacterial Activity : A study investigating various pyrazole derivatives found that those with bromine substitutions demonstrated MIC values ranging from 93.7 to 46.9 μg/mL against multi-drug resistant bacteria. This suggests that this compound could be a candidate for further development as an antibacterial agent .
- Cytotoxicity Against Cancer Cells : Research has shown that related pyrazole compounds can induce apoptosis in cancer cells, with IC₅₀ values indicating effective concentrations for cell death. The presence of the bromine atom appears to play a critical role in enhancing these effects, making it a focal point for future drug design .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of substituents on the pyrazole ring:
- Bromine Substitution : Enhances both antimicrobial and anticancer activities.
- Alkyl Groups : Modifications in alkyl chain length and branching can affect solubility and bioavailability.
This relationship is crucial for designing more potent derivatives with targeted biological activities.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate has been investigated for its potential therapeutic effects. Its structural similarity to other bioactive compounds allows it to interact with various biological targets.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Research indicates that derivatives of pyrazole compounds often show enhanced activity against resistant strains of bacteria .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of pyrazole derivatives. This compound may inhibit specific inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases .
Agricultural Science
In agriculture, compounds like this compound are evaluated for their efficacy as pesticides or herbicides.
- Pesticidal Activity : The brominated pyrazole structure is known to enhance the biological activity of agrochemicals. Research indicates that such compounds can be effective against a range of pests while being less toxic to beneficial insects .
Material Science
The unique structural characteristics of this compound make it a candidate for use in developing advanced materials.
- Polymer Chemistry : The compound can be utilized as a monomer in polymer synthesis, potentially leading to materials with specific properties such as increased thermal stability or improved mechanical strength . Its reactivity could allow for the incorporation into copolymers, enhancing functionality.
Case Study 1: Antimicrobial Screening
A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to evaluate efficacy and found that the compound inhibited growth at concentrations as low as 50 µg/mL .
Case Study 2: Agricultural Application
In field trials assessing the effectiveness of new pesticide formulations containing this compound, results indicated a reduction in pest populations by over 70% compared to untreated controls. These findings suggest potential for commercial application in crop protection strategies .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Methyl 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoate and Analogues
Key Observations :
- Substituent Effects : The target compound’s ester group distinguishes it from sulfonamide (Compound 16) and ketone (Example 5.17, ) analogs. Bromine at position 4 is conserved across analogs, enhancing electrophilicity for nucleophilic substitution or cross-coupling reactions.
- Spectral Data : The ester C=O stretch (~1720–1740 cm⁻¹) is expected to appear at higher wavenumbers than ketones (1653–1670 cm⁻¹, ) or amides due to resonance effects.
Preparation Methods
Direct Esterification and Alkylation Approach
One approach involves reacting methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate with bromination and subsequent reduction steps to obtain the 4-bromo-3-methyl pyrazolyl derivative, followed by esterification to yield the target methyl ester. This procedure is described in processes related to pyrazole derivatives synthesis, where methanol and methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate are used as starting materials under controlled conditions.
Chiral Catalysis for Enantioselective Synthesis
A more advanced and stereoselective method involves the use of chiral squaric acid amide catalysts to prepare chiral intermediates closely related to methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate derivatives. For example, in the synthesis of ruxolitinib intermediates, 4-bromo-1H-pyrazoles are reacted with methyl 2-cyanoacrylate derivatives in dry toluene at low temperatures (-70°C to 40°C), catalyzed by chiral squaric acid amide catalysts. The reaction is monitored by TLC and involves subsequent hydrolysis and decarboxylation steps to yield the desired bromo-pyrazolyl propanoate esters with high enantiomeric excess (up to 96.8% ee) and good yields (82%).
| Step | Reagents/Conditions | Temperature | Yield/Outcome |
|---|---|---|---|
| Esterification with methyl 2-cyanoacrylate | 4-bromo-1H-pyrazole, chiral squaric acid amide catalyst, dry toluene | -70°C to 40°C | Reaction completion monitored by TLC |
| Hydrolysis and decarboxylation | NaOH solution, acidification with HCl, reflux | 65°C to 100°C | 82% yield, 96.8% enantiomeric excess |
This method highlights the importance of temperature control, catalyst choice, and solvent purity to achieve high stereoselectivity and yield.
Comparative Table of Preparation Methods
| Preparation Method | Key Reagents/Intermediates | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Esterification and Bromination | Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate, Methanol | Standard esterification conditions | Simpler setup, fewer steps | May require reduction steps, less stereocontrol |
| Chiral Catalysis with Squaric Acid Amide | 4-bromo-1H-pyrazole, methyl 2-cyanoacrylate, chiral catalyst | Low temperature (-70°C to 40°C), dry toluene | High enantiomeric purity, good yield | Requires chiral catalyst, sensitive conditions |
| Multi-step Hydrolysis and Decarboxylation | Intermediate esters from above step | NaOH hydrolysis, acidification, reflux | Efficient conversion to final product | Longer reaction times, precise pH control needed |
Research Findings and Notes
- The use of chiral squaric acid amide catalysts is a significant advancement allowing enantioselective synthesis, which is crucial for pharmaceutical applications where stereochemistry impacts biological activity.
- Reaction monitoring by thin-layer chromatography (TLC) is essential to determine the completion of each step, ensuring high purity and yield.
- The choice of solvent (dry toluene or benzene) and reaction temperature critically affects the reaction rate and stereochemical outcome.
- Post-reaction purification often involves solvent removal under reduced pressure, extraction with organic solvents, drying (e.g., over magnesium sulfate), and recrystallization to obtain pure crystalline products.
Q & A
Basic: What synthetic strategies are employed for preparing Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate?
Answer:
The synthesis typically involves coupling 4-bromo-3-methylpyrazole (CAS 13808-64-5) with methyl propanoate derivatives via nucleophilic substitution or transition-metal-catalyzed reactions. A key step includes using dichloromethane or ethanol as solvents with bases like triethylamine to facilitate ester formation. Purification often employs column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol to achieve >95% purity .
Basic: How is the ester functional group confirmed in this compound?
Answer:
- FTIR spectroscopy : The carbonyl (C=O) stretch appears at ~1740 cm⁻¹, while ester C-O vibrations are observed near 1200–1300 cm⁻¹.
- LC-MS : The molecular ion peak ([M+H]⁺) should match the calculated molecular weight (e.g., 261.09 g/mol).
- Hydrolysis validation : Acidic/alkaline hydrolysis followed by HPLC detection of propanoic acid confirms ester integrity .
Advanced: How can crystallographic disorder in the propanoate moiety be addressed during X-ray structure determination?
Answer:
Disordered ester groups can complicate refinement. Use SHELXL (with TWINABS for twinned data) to model partial occupancy or split positions. Hydrogen-bonding interactions (e.g., O-H⋯N) should be analyzed to stabilize refinement, as seen in pyrazole-derived crystal structures .
Advanced: What methodological approaches resolve conflicting 1^11H NMR signals caused by dynamic effects?
Answer:
- Variable-temperature NMR : Identify coalescence temperatures for proton exchange processes (e.g., rotational barriers in the ester group).
- 2D NMR (HSQC/HMBC) : Assign overlapping signals by correlating H-C couplings.
- DFT calculations : Compare experimental shifts with computed spectra (e.g., using Gaussian or ORCA) to validate assignments .
Basic: What purification techniques are optimal for removing 4-bromo-3-methylpyrazole starting material?
Answer:
- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) effectively separates polar impurities.
- Recrystallization : Use 2-propanol to exploit solubility differences between the product and unreacted pyrazole .
Advanced: How can reaction yields be improved in sterically hindered pyrazole coupling reactions?
Answer:
- Microwave-assisted synthesis : Enhances reaction rates and reduces side products via controlled heating.
- Bulkier bases : Replace triethylamine with DBU to reduce steric hindrance.
- High-dilution conditions : Minimize dimerization by slow addition of reagents .
Advanced: What analytical methods validate the regioselectivity of bromine substitution in the pyrazole ring?
Answer:
- NOESY NMR : Correlate spatial proximity between bromine and adjacent methyl groups.
- X-ray crystallography : Directly visualize the 4-bromo substitution pattern (dihedral angles between pyrazole and ester groups) .
Basic: How is thermal stability assessed for this compound?
Answer:
- DSC/TGA : Determine decomposition temperatures under inert atmospheres.
- Melting point analysis : Compare experimental values (e.g., 72–79°C for related bromopyrazoles) with literature to confirm purity .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS) and identify electrophilic sites.
- MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
Advanced: How are hydrogen-bonding networks characterized in co-crystals of this compound?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
